

3-Iodo-4-(trifluoromethoxy)benzoic acid

solubility data

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Compound of Interest

Compound Name: 3-Iodo-4-(trifluoromethoxy)benzoic acid

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An In-Depth Technical Guide to the Solubility of 3-Iodo-4-(trifluoromethoxy)benzoic acid

This guide provides a comprehensive overview of the solubility characteristics of **3-Iodo-4-(trifluoromethoxy)benzoic acid**, a compound of interest in contemporary chemical and pharmaceutical research. Recognizing that solubility is a critical determinant of a compound's utility—influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development—this document synthesizes theoretical principles with actionable experimental protocols.^{[1][2][3]} For researchers, scientists, and drug development professionals, understanding and accurately measuring the solubility of this molecule is a foundational step toward its successful application.

Compound Profile and Physicochemical Properties

3-Iodo-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom, a trifluoromethoxy group, and a carboxylic acid moiety, dictates its physicochemical behavior and, consequently, its solubility profile. The electron-withdrawing nature of the trifluoromethoxy group and the ionizable carboxylic acid are key features that influence its interactions with various solvents.

A summary of its key predicted properties is presented below. These parameters are crucial for anticipating its behavior in different solvent systems and for designing robust experimental protocols.

Property	Value	Source
Molecular Formula	C ₈ H ₄ F ₃ IO ₃	[4]
Molecular Weight	332.02 g/mol	[4]
Predicted pKa	3.50 ± 0.10	[4]
Predicted Boiling Point	312.7 ± 42.0 °C	[4]
Predicted Density	2.019 ± 0.06 g/cm ³	[4]

Note: The properties listed are predicted values and should be confirmed experimentally for critical applications.

Understanding Solubility: A Dual Perspective

In drug discovery and development, solubility is not a single, monolithic concept. It is typically assessed from two distinct, yet complementary, perspectives: thermodynamic and kinetic solubility.[2][5]

- Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the dissolved solute is in equilibrium with its solid, undissolved state.[6][7] This value is critical for formulation development and late-stage preclinical studies.[1][6]
- Kinetic Solubility is a high-throughput assessment of how readily a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1][8] This method often results in a supersaturated solution, and the measured solubility is the concentration at which the compound begins to precipitate out of solution over a short time frame.[5] It is invaluable for the rapid screening and structure-activity relationship (SAR) analysis of large numbers of compounds in early-stage discovery.[1][2]

Qualitative Solubility Profile

While specific, experimentally determined solubility data for **3-Iodo-4-(trifluoromethoxy)benzoic acid** is not widely published, a qualitative profile can be inferred

from its structure and the behavior of analogous compounds like 4-(trifluoromethyl)benzoic acid.^[9]

The carboxylic acid group allows for hydrogen bonding and ionization, suggesting moderate solubility in polar protic solvents like water, especially under basic pH conditions where the carboxylate salt is formed.^[9] The aromatic ring and trifluoromethoxy group impart lipophilic character, indicating solubility in polar organic solvents.^[9]

Solvent Class	Predicted Solubility	Rationale
Water	Low to Moderate	Solubility is expected to be pH-dependent. As a carboxylic acid (predicted $pK_a \approx 3.5$), it will be significantly more soluble in aqueous solutions with a $pH > 5$, where it is deprotonated to its more polar carboxylate form.
Polar Aprotic Solvents (e.g., DMSO, DMF)	High	These solvents can effectively solvate both the polar carboxylic acid group and the less polar aromatic regions of the molecule. DMSO is a common solvent for creating high-concentration stock solutions. [10]
Polar Protic Solvents (e.g., Ethanol, Methanol)	Moderate to High	The hydroxyl groups of alcohols can act as hydrogen bond donors and acceptors with the carboxylic acid moiety. [9]
Non-Polar Solvents (e.g., Hexane, Toluene)	Low	The overall polarity of the molecule, dominated by the carboxylic acid and trifluoromethoxy groups, makes it poorly suited for dissolution in non-polar environments.

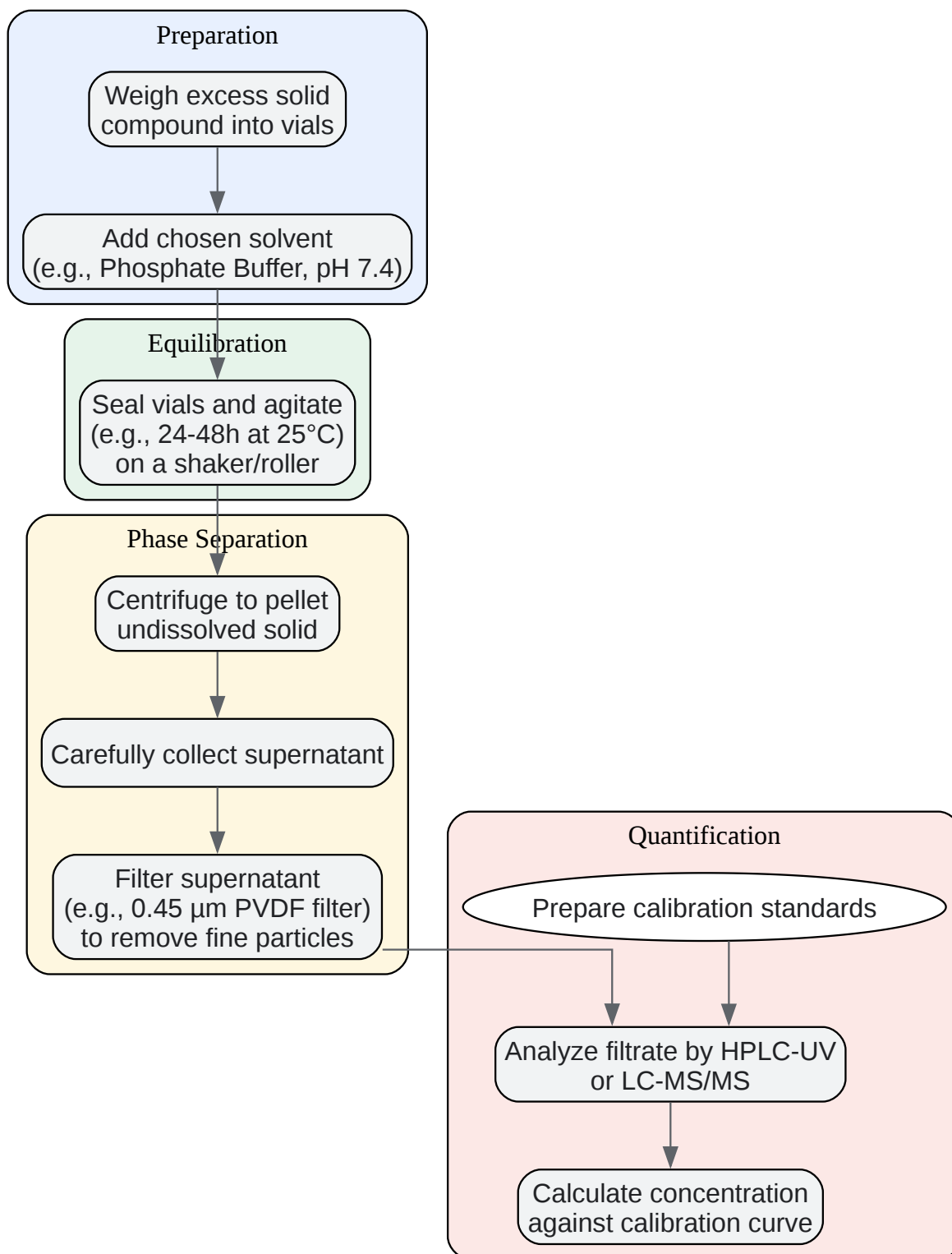
Experimental Protocols for Solubility Determination

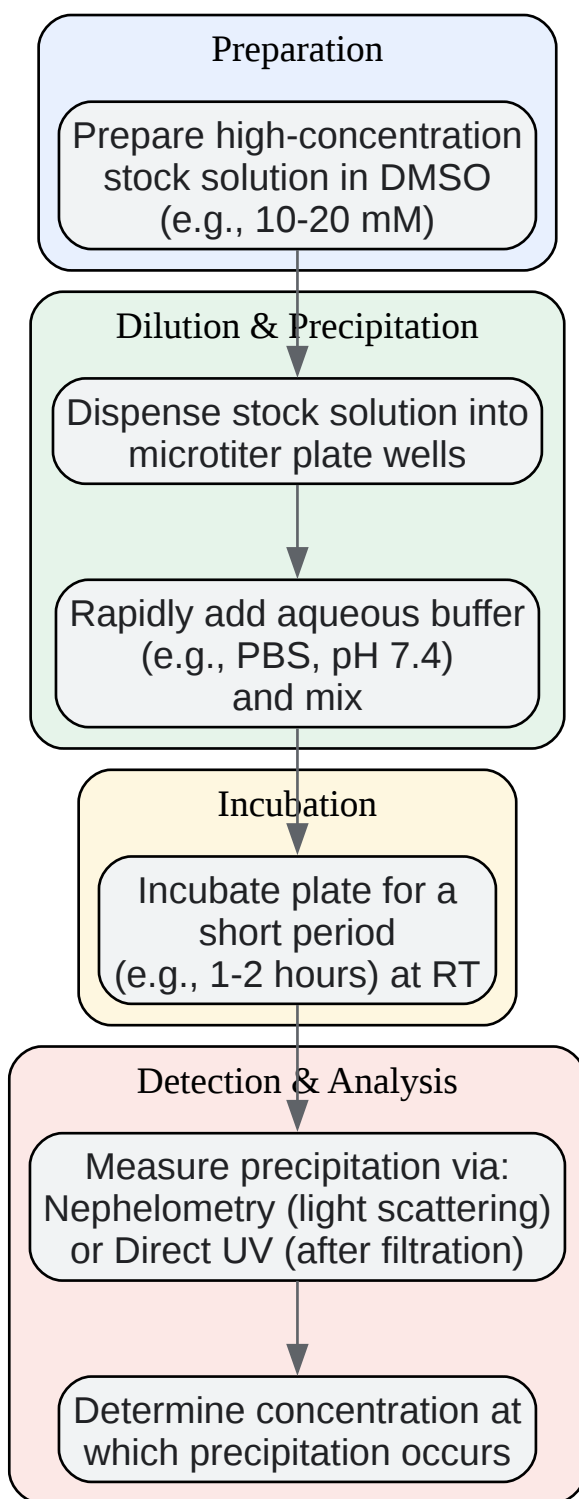
To obtain quantitative data, rigorous experimental evaluation is necessary. The following sections detail the standard, field-proven protocols for measuring both thermodynamic and

kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method, as described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability.^[11] The objective is to create a saturated solution in equilibrium with the solid drug.^{[5][7]}





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